

# 2-Methoxytropone CAS number and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methoxytropone

Cat. No.: B1212227

[Get Quote](#)

## An In-depth Technical Guide to 2-Methoxytropone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **2-Methoxytropone**, a key derivative of tropolone. It details the compound's chemical and physical properties, provides an experimental protocol for its synthesis, and offers a thorough analysis of its spectroscopic characteristics. The guide also explores the reactivity of **2-Methoxytropone**, with a focus on its notable photochemical behavior. Furthermore, it touches upon the potential biological activities of tropolone derivatives, providing context for future research and drug development endeavors.

### Chemical and Physical Properties

**2-Methoxytropone**, also known as 2-methoxy-2,4,6-cycloheptatrien-1-one, is a seven-membered non-benzenoid aromatic compound. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	2161-40-2	[1]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>	[1]
Molecular Weight	136.15 g/mol	[1]
Appearance	White to orange to green powder/crystal	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in organic solvents	

## Synthesis of 2-Methoxytropone

The most common and direct method for the synthesis of **2-Methoxytropone** is through the O-methylation of its precursor, tropolone. Tropolone itself can be synthesized through various methods, including the oxidation of cycloheptatriene.[2]

## Experimental Protocol: O-Methylation of Tropolone

This protocol describes a general method for the methylation of tropolone to yield **2-Methoxytropone**.

Materials:

- Tropolone
- Dimethyl sulfate (DMS) or Methyl iodide (CH<sub>3</sub>I)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or Sodium hydroxide (NaOH)
- Acetone or Dichloromethane (DCM)
- Distilled water
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve tropolone in a suitable organic solvent such as acetone or dichloromethane.
- **Addition of Base:** Add a slight excess of a base, such as potassium carbonate or sodium hydroxide, to the solution with stirring. The base deprotonates the hydroxyl group of tropolone to form the tropolonate anion.
- **Addition of Methylating Agent:** Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture. The reaction is typically exothermic and may require cooling.
- **Reaction:** Stir the reaction mixture at room temperature or under gentle reflux for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:**
  - After the reaction is complete, filter the mixture to remove any inorganic salts.
  - Wash the filtrate with water in a separatory funnel to remove any remaining base and salts.
  - Extract the aqueous layer with the organic solvent used in the reaction.
  - Combine the organic layers and dry over anhydrous magnesium sulfate.

- Purification:
  - Filter off the drying agent.
  - Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **2-Methoxytropone**.
  - The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Logical Workflow for Synthesis:

General workflow for the synthesis of **2-Methoxytropone**.

## Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and identification of **2-Methoxytropone**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR: The <sup>13</sup>C NMR spectrum of **2-Methoxytropone** provides detailed information about the carbon framework of the molecule. A study on the <sup>13</sup>C NMR spectra of **2-Methoxytropone** and its derivatives has shown that the chemical shifts of the ring carbons are sensitive to the electronic effects of substituents.[3] The methoxy group acts as a convenient probe to investigate the orientation of mesomeric electronic charge transfer within the tropone ring.[3]

<sup>1</sup>H NMR: While specific <sup>1</sup>H NMR data for **2-Methoxytropone** is not readily available in the searched literature, the spectrum is expected to show signals corresponding to the protons of the seven-membered ring and a characteristic singlet for the methoxy group protons.

### Infrared (IR) Spectroscopy

The IR spectrum of **2-Methoxytropone** is expected to exhibit characteristic absorption bands for the carbonyl group (C=O) and the carbon-carbon double bonds (C=C) of the tropone ring, typically in the region of 1650-1550 cm<sup>-1</sup>. Additionally, C-O stretching vibrations for the methoxy group would be observed.

## UV-Visible (UV-Vis) Spectroscopy

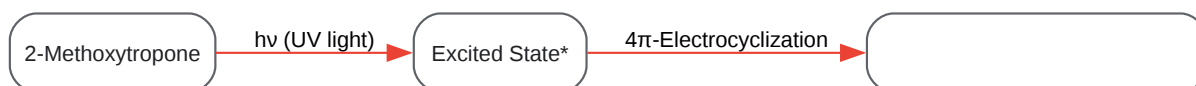
The UV-Vis spectrum of **2-Methoxytropone** is anticipated to show absorption bands corresponding to  $\pi$ - $\pi^*$  electronic transitions within the conjugated system of the tropone ring. The exact position of the absorption maxima ( $\lambda_{\text{max}}$ ) would be influenced by the solvent polarity.

## Reactivity and Chemical Behavior

### Photochemical Reactivity: $4\pi$ -Photocyclization

A significant aspect of the reactivity of **2-Methoxytropone** is its propensity to undergo a  $4\pi$ -photocyclization reaction upon irradiation with UV light.[4] This photochemical transformation leads to the formation of a bicyclo[3.2.0]heptane derivative. Theoretical studies suggest that the mechanism involves the S3 excited state and that the presence of the methoxy group influences the reaction barriers.[5] This reactivity is a key feature of tropone and its derivatives and can be exploited for the synthesis of complex polycyclic systems.[6]

Mechanism of  $4\pi$ -Photocyclization:



[Click to download full resolution via product page](#)

Simplified pathway of the photocyclization of **2-Methoxytropone**.

## Biological Activity

While specific biological activity data for **2-Methoxytropone** is limited in the available literature, the broader class of tropolone derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities. These include antibacterial, antiviral, antifungal, anti-inflammatory, and antitumor properties.[7][8] Tropolone derivatives have been investigated as potential ribonucleotide reductase inhibitors and for their cytotoxic effects against various cancer cell lines.[8][9] The diverse biological activities of tropolones make **2-Methoxytropone** and its analogs interesting candidates for further investigation in drug discovery programs.[10]

## Conclusion

**2-Methoxytropone** is a versatile molecule with interesting chemical and photochemical properties. This guide has provided a foundational understanding of its synthesis, characterization, and reactivity. The known biological activities of related tropolone compounds suggest that **2-Methoxytropone** could be a valuable building block for the development of new therapeutic agents. Further research into its specific biological profile and the exploration of its synthetic utility are warranted.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. spectrabase.com [spectrabase.com]
- 2. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10610K [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Preparation and Synthetic Applications of Phototropone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of O-alkylated tropolones and related alpha-ketohydroxy derivatives as ribonucleotide reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [2-Methoxytropone CAS number and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1212227#2-methoxytropone-cas-number-and-chemical-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)